Littoralisone
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H28O11 |
|---|---|
Molecular Weight |
504.5 g/mol |
IUPAC Name |
(1S,3S,5R,6S,7S,8R,11R,12S,13S,16S,18S,19R,21R,22S)-6,7-dihydroxy-5-(hydroxymethyl)-12-(4-hydroxyphenyl)-18-methyl-2,4,9,15,20-pentaoxahexacyclo[9.8.2.113,16.03,8.013,21.019,22]docosane-10,14-dione |
InChI |
InChI=1S/C25H28O11/c1-8-6-11-16-13(8)22-35-20-14(15(25(16,20)24(31)33-11)9-2-4-10(27)5-3-9)21(30)34-19-18(29)17(28)12(7-26)32-23(19)36-22/h2-5,8,11-20,22-23,26-29H,6-7H2,1H3/t8-,11-,12+,13+,14+,15+,16-,17+,18-,19+,20+,22-,23-,25-/m0/s1 |
InChI Key |
NJRMZLCAZRKLEM-PIEUJLPKSA-N |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@H]3[C@@H]1[C@H]4O[C@H]5[C@@]3([C@@H]([C@H]5C(=O)O[C@@H]6[C@H]([C@@H]([C@H](O[C@H]6O4)CO)O)O)C7=CC=C(C=C7)O)C(=O)O2 |
Canonical SMILES |
CC1CC2C3C1C4OC5C3(C(C5C(=O)OC6C(C(C(OC6O4)CO)O)O)C7=CC=C(C=C7)O)C(=O)O2 |
Synonyms |
littoralisone |
Origin of Product |
United States |
Elucidation of Littoralisone S Complex Chemical Structure
Proposed Biosynthetic Origin from Brasoside
The prevailing hypothesis posits that this compound is biosynthetically derived from another naturally occurring iridoid, brasoside. princeton.edu This proposal is substantially supported by the successful total synthesis of both compounds, where brasoside is a direct precursor to this compound. researchgate.netcaltech.edu The structural similarity between the two molecules is a key indicator of their biosynthetic relationship. Brasoside contains the core iridoid skeleton and the necessary functionalities that, through a key chemical transformation, can give rise to the complex cage-like structure of this compound. The total synthesis achieved by MacMillan and coworkers provides strong chemical evidence for this biosynthetic connection, demonstrating a viable pathway from a common intermediate to both natural products. researchgate.netcaltech.edu
Role of Intramolecular Photocycloaddition in Biosynthesis
The pivotal step in the proposed biosynthesis of this compound from brasoside is an intramolecular [2+2] photocycloaddition. researchgate.netcaltech.edu This photochemical reaction is believed to be the key event that forms the characteristic cyclobutane ring and the unique heptacyclic skeleton of this compound. The total synthesis of this compound successfully employed this very reaction, where exposure of a brasoside derivative to UV light initiated the cyclization to form the this compound core. researchgate.net Notably, it has been observed that this photocycloaddition can occur slowly even under ambient laboratory light, which lends significant credence to the hypothesis that this is a naturally occurring, non-enzymatic transformation driven by sunlight. mdpi.com
Enzymatic vs. Non-Enzymatic Steps in this compound Formation
The biosynthesis of this compound is proposed to involve both enzyme-catalyzed and non-enzymatic steps. The formation of its precursor, brasoside, is rooted in the well-established enzymatic pathways of iridoid biosynthesis. In contrast, the final conversion of brasoside to this compound is hypothesized to be a non-enzymatic, photochemical event.
Enzymatic Formation of the Brasoside Precursor: The biosynthesis of the iridoid core of brasoside begins with the universal monoterpene precursor, geranyl diphosphate (GPP) nih.gov. A series of enzyme-catalyzed reactions, including hydroxylation, oxidation, and cyclization, are required to construct the characteristic cyclopentanopyran ring system of iridoids nih.gov. While the specific enzymes involved in the biosynthesis of brasoside have not been individually characterized, the general pathway is understood to involve:
Geraniol synthase (GES): Converts GPP to geraniol. nih.gov
Geraniol 8-hydroxylase (G8H): A cytochrome P450 enzyme that hydroxylates geraniol. nih.gov
8-hydroxygeraniol oxidoreductase (8-HGO): Oxidizes 8-hydroxygeraniol. researchgate.net
Iridoid synthase (ISY): Catalyzes the reductive cyclization of an oxidized intermediate to form the core iridoid skeleton. nih.govresearchgate.net
Following the formation of the basic iridoid structure, further enzymatic modifications such as glycosylation would lead to the formation of brasoside.
Non-Enzymatic Conversion to this compound: The final and defining step in the proposed biosynthesis is the intramolecular [2+2] photocycloaddition of brasoside. This reaction is not believed to be enzyme-mediated but rather occurs spontaneously in the presence of light nih.gov. This type of light-induced reaction is a recognized mechanism in the biosynthesis of some natural products researchgate.net.
| Biosynthetic Stage | Proposed Mechanism | Key Transformation | Supporting Evidence |
| Formation of Brasoside | Enzymatic | Construction of the iridoid skeleton from GPP and subsequent modifications. | General understanding of iridoid biosynthesis. |
| Conversion to this compound | Non-enzymatic | Intramolecular [2+2] photocycloaddition. | Successful biomimetic total synthesis; reaction occurs in ambient light. mdpi.com |
General Iridoid Biosynthesis Pathways and Link to this compound
This compound belongs to the large and diverse class of iridoid monoterpenoids. princeton.edu The biosynthesis of all iridoids starts from geranyl diphosphate (GPP), which is formed through the mevalonate (MVA) or methylerythritol phosphate (MEP) pathways. The formation of the characteristic iridoid skeleton is a complex enzymatic process nih.gov.
The generally accepted pathway to the core iridoid structure involves the following key steps:
Conversion of GPP to geraniol.
Hydroxylation of geraniol to 8-hydroxygeraniol.
Oxidation of 8-hydroxygeraniol to 8-oxogeranial.
Reductive cyclization of 8-oxogeranial by iridoid synthase (ISY) to form nepetalactol or a related iridodial intermediate. researchgate.netnih.gov
From this central iridoid intermediate, a variety of enzymatic modifications, such as oxidation, reduction, and glycosylation, lead to the vast diversity of iridoid structures found in nature mdpi.com. Brasoside is one such iridoid glycoside, and its formation would follow this general pathway with specific tailoring enzymes that are yet to be identified. The link between the general iridoid biosynthetic pathway and this compound is therefore indirect, with the pathway being responsible for the synthesis of its direct precursor, brasoside.
Identification of Biosynthetic Intermediates and Precursors
To date, brasoside is the only identified and proposed direct precursor in the biosynthesis of this compound. While the total synthesis of both compounds has been achieved from a common, synthetically derived intermediate, no other naturally occurring intermediates that link brasoside to this compound have been isolated from Verbena littoralis or other natural sources. The 2005 publication on the total synthesis of this compound explicitly states that "no relevant intermediates to support this pathway have been found to date". princeton.edu Subsequent research has not yet identified any such intermediates, making brasoside the sole known biosynthetic precursor to this compound.
Retrosynthetic Analysis of this compound
The retrosynthetic analysis of this compound reveals a strategic approach to dissecting its complex structure into more manageable and synthetically accessible fragments. acs.orgchemeurope.comwikipedia.org A pivotal disconnection in the synthesis of this compound is the intramolecular [2+2] photocycloaddition. princeton.eduacs.orgnih.gov This approach envisions the late-stage formation of both the nine-membered lactone and the four-membered cyclobutane ring from a diene precursor tethered by a glucose moiety. princeton.eduacs.org
The initial starting material for the iridoid portion is commercially available and enantiomerically pure (-)-citronellol, which undergoes a series of transformations including ozonolysis and a proline-catalyzed α-formyl oxidation to introduce key functionalities and stereocenters. princeton.eduorganic-chemistry.org
Organocatalytic Approaches in this compound Synthesis
Organocatalysis plays a central and enabling role in the total synthesis of this compound, facilitating several key transformations with high levels of stereocontrol. nih.govresearchgate.netcaltech.edu These methods offer a powerful alternative to traditional metal-based catalysts and have proven indispensable in constructing the complex stereochemical architecture of this compound. nih.gov
Proline-Catalyzed Transformations (e.g., alpha-aminoxylation, intramolecular Michael addition)
The amino acid proline emerges as a particularly effective organocatalyst in the synthesis of this compound, demonstrating its versatility in two critical steps. princeton.edunih.gov Firstly, a proline-catalyzed α-aminoxylation reaction is employed to install a key stereocenter in an early-stage intermediate. nih.govresearchgate.net This reaction, using nitrosobenzene, proceeds with high levels of catalyst-enforced induction, setting the stage for the subsequent construction of the iridoid core. princeton.edu
Secondly, and perhaps more critically, L-proline is used to catalyze a contra-thermodynamic intramolecular Michael addition. princeton.edunih.gov This step is crucial for the formation of the cis-fused cyclopentyl ring system of the iridoid core. princeton.eduorganic-chemistry.org Standard conditions would typically favor the formation of the thermodynamically more stable trans-fused product. princeton.eduorganic-chemistry.org However, the use of L-proline in a high dielectric solvent like DMSO kinetically directs the cyclization to the desired cis-fused lactol with a high degree of selectivity. princeton.edu This demonstrates the power of organocatalysis to override inherent substrate biases and achieve a kinetically controlled outcome. princeton.educaltech.edu
Enantioselective Catalysis in Constructing this compound's Stereocenters
Enantioselective catalysis is a cornerstone of the this compound synthesis, ensuring the precise arrangement of its numerous stereocenters. princeton.educaltech.edu The proline-catalyzed α-aminoxylation and intramolecular Michael addition are prime examples of how organocatalysis dictates the stereochemical outcome at key points in the synthetic sequence. princeton.edunih.gov By carefully selecting the enantiomer of the proline catalyst, chemists can direct the formation of the desired stereoisomers. organic-chemistry.org
Furthermore, the synthesis of the glucose moiety also relies on proline catalysis to achieve the desired stereochemistry in a two-step process. princeton.eduacs.org This approach avoids the lengthy protection and deprotection sequences often required in carbohydrate synthesis. organic-chemistry.org The ability to construct complex, stereochemically defined fragments through enantioselective organocatalysis is a testament to the power and precision of this modern synthetic methodology. researchgate.net
Photochemical Reactions as Key Synthetic Steps (e.g., [2+2] Photocycloaddition)
A pivotal and elegant step in the total synthesis of this compound is the use of a photochemical reaction to construct the molecule's unique nine-membered lactone and cyclobutane ring system. nih.govacs.org This key transformation, an intramolecular [2+2] photocycloaddition, mimics the proposed biosynthetic pathway of this compound from its precursor, brasoside. princeton.edunih.gov
The substrate for this reaction is a carefully designed precursor where an unsaturated iridoid and a cinnamoyl olefin are held in close proximity by a glucose tether. princeton.eduacs.org Upon exposure to UV light at a wavelength of 350 nm, this precursor undergoes a smooth and highly stereoselective [2+2] cycloaddition to form the desired tetracyclic core of this compound as a single diastereomer. princeton.educaltech.edu This reaction is remarkably efficient, proceeding in high yield and cleanly setting the intricate stereochemistry of the cyclobutane ring. princeton.edu
Interestingly, the photocycloaddition was also observed to proceed slowly in ambient laboratory light, lending further support to the hypothesis that this reaction could be a key step in the natural biosynthesis of this compound. organic-chemistry.org The use of photochemistry in this context showcases its power to forge complex and strained ring systems in a single, efficient step, a feat that would be difficult to achieve through traditional thermal reactions. princeton.eduvapourtec.com
Synthesis of the Glucose Moiety within this compound
Instead of relying on traditional methods that often involve numerous protection and deprotection steps starting from a commercially available glucose derivative, the synthesis of the required 2-cinnamoyl glucose was achieved through a novel two-step sequence. princeton.eduorganic-chemistry.org This method begins with the proline-catalyzed dimerization of benzyloxyacetaldehyde. princeton.eduacs.org The resulting product is then treated with an enolsilane in a tandem Mukaiyama aldol addition-cyclization to furnish the desired differentially protected glucose derivative. princeton.eduresearchgate.net
This organocatalytic strategy allows for the rapid and asymmetric construction of the polysubstituted glucose unit with excellent control over its stereochemistry. princeton.eduacs.org The resulting glucose derivative is then primed for glycosidic coupling with the iridolactone core, setting the stage for the subsequent intramolecular photocycloaddition. princeton.edu
Comparative Analysis of Different Synthetic Routes
To date, the most prominent and well-documented total synthesis of this compound is the one developed by the MacMillan group. princeton.eduacs.orgnih.gov This synthesis stands out for its strategic and elegant use of organocatalysis and photochemistry to address the formidable challenges posed by the molecule's complex architecture. princeton.educaltech.edu A formal synthesis has also been reported, which provides access to a key intermediate in MacMillan's route. rsc.orgrsc.org
A key feature of the MacMillan synthesis is its convergent approach, where the iridolactone core and the glucose moiety are synthesized separately and then coupled together. princeton.edu This strategy allows for the efficient construction of complex fragments before their union, which is often more efficient than a linear approach. fiveable.me The synthesis is also highly stereocontrolled, with organocatalysis being instrumental in setting the majority of the stereocenters. princeton.edu
The formal synthesis reported by another group also utilizes an organocatalytic approach to access a key cyclopentenal intermediate. rsc.org This route then employs an intramolecular Michael addition and an intramolecular oxa-Diels–Alder reaction to construct the iridoid core. rsc.org While this approach differs in its specific reactions for assembling the iridoid system, it also underscores the power of organocatalysis in the synthesis of such complex natural products.
A comparative analysis highlights the following key aspects:
| Feature | MacMillan's Total Synthesis | Formal Synthesis |
| Key Strategy | Convergent synthesis with late-stage photocycloaddition | Access to a key intermediate for the total synthesis |
| Core Formation | Proline-catalyzed intramolecular Michael addition | Intramolecular Michael addition and oxa-Diels–Alder reaction |
| Stereocontrol | High level of stereocontrol through organocatalysis | Organocatalytic access to a key chiral intermediate |
| Key Reactions | [2+2] Photocycloaddition, Proline-catalyzed α-aminoxylation, Proline-catalyzed intramolecular Michael addition | Organocatalytic cyclopentenal synthesis, Intramolecular oxa-Diels–Alder reaction |
| Overall Efficiency | 13 steps with a 13% overall yield for the first total synthesis. princeton.edu | Concise access to a key intermediate. rsc.org |
Both approaches demonstrate the importance of developing novel synthetic methodologies to tackle the synthesis of highly complex and stereochemically rich natural products like this compound. The successful application of organocatalysis and photochemistry in these syntheses has not only provided access to this biologically important molecule but has also advanced the field of organic synthesis.
Total Synthesis Strategies and Methodologies for Littoralisone
Inhibition of STAT3 Signaling Pathway
There is no scientific evidence to suggest that Littoralisone inhibits the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. The STAT3 pathway is a known target for various natural products with anti-inflammatory and anticancer activities. nih.govfrontiersin.orgnih.gov However, studies specifically examining the effect of this compound on STAT3 phosphorylation, dimerization, or nuclear translocation are absent from the current body of scientific literature.
Table 3: Research Findings on the Inhibition of STAT3 Signaling Pathway by this compound
| Assay | Molecular Target | Key Findings | Reference |
|---|---|---|---|
| Not Reported | STAT3 | No studies on the inhibition of the STAT3 signaling pathway by this compound have been reported. |
Chemical Modifications, Analog Synthesis, and Structure Activity Relationship Sar Studies of Littoralisone
Design and Synthesis of Littoralisone Analogues and Derivatives
The synthesis of this compound analogues and derivatives is intrinsically linked to the strategies developed for the total synthesis of the parent compound. The first total synthesis of (-)-littoralisone, accomplished by MacMillan and coworkers, represents a landmark achievement that provides a blueprint for accessing its complex heptacyclic framework. organic-chemistry.orgprinceton.edu This synthetic route offers opportunities for the generation of analogues by intercepting intermediates and introducing chemical modifications.
The synthesis of brasoside, a presumed biosynthetic precursor to this compound, has also been achieved through a common intermediate, further highlighting the robustness of the synthetic strategy. princeton.eduacs.org While the primary focus of published research has been the total synthesis of the natural products themselves, these synthetic pathways inherently allow for the potential creation of analogues. For instance, modifications to the starting materials or the various reagents used in the synthetic sequence could lead to derivatives with altered substitution patterns.
However, a comprehensive library of this compound analogues with systematic modifications has not been extensively reported in the scientific literature. The research to date has been predominantly focused on achieving the challenging total synthesis of the natural product itself rather than on generating a broad range of derivatives for extensive biological evaluation. researchgate.net
Strategies for Modifying the Iridoid Skeleton and Glucose Component
The modular nature of the total synthesis of this compound allows for targeted modifications of both the iridoid skeleton and the glucose moiety.
Modifying the Iridoid Skeleton: The synthesis of the iridoid core offers several points for potential modification. The initial starting material, citronellol, could be replaced with other chiral building blocks to introduce variations in the side chain. The stereochemistry of the iridoid core is controlled by an organocatalytic intramolecular Michael addition. organic-chemistry.orgprinceton.edu The use of different enantiomers of the organocatalyst (proline) was shown to direct the cyclization to form either the desired cis-fused product or the trans-fused isomer, demonstrating a powerful method for controlling the core stereostructure. organic-chemistry.org Further modifications, such as altering the oxidation state or introducing different functional groups on the cyclopentane (B165970) ring, could be envisioned by manipulating the intermediate steps, which include Vilsmeier homologation and subsequent oxidation to form the lactone. organic-chemistry.org
Modifying the Glucose Component: A key innovation in the total synthesis of this compound was the efficient, asymmetric construction of the functionalized glucose component using organocatalytic methods. organic-chemistry.orgprinceton.edu This approach avoids the lengthy protection and deprotection steps often required in traditional carbohydrate chemistry. organic-chemistry.org The synthesis begins with the proline-catalyzed dimerization of benzyloxyacetaldehyde, which then undergoes further reactions to yield a selectively substituted glucose derivative. organic-chemistry.orgprinceton.edu This synthetic route is amenable to the introduction of diversity. For example, the cinnamoyl group, which is crucial for the final photocycloaddition, is attached to the glucose unit. By using different substituted cinnamic acids, it would be possible to generate a variety of analogues with modified aromatic moieties. Furthermore, the glucose unit itself could potentially be replaced by other monosaccharides to investigate the influence of the sugar component on biological activity.
Investigation of Stereochemical Influence on Biological Activity
The total synthesis of this compound was instrumental in confirming the absolute and relative stereochemistry of the natural product, which possesses 14 stereocenters. princeton.edu The stereochemical integrity of the molecule is crucial for its biological activity, and the synthetic route developed by MacMillan and colleagues provides precise control over the stereochemistry of the iridoid core. organic-chemistry.orgprinceton.edu
A critical step in the synthesis is the intramolecular Michael addition to form the cis-fused iridoid ring system. It was observed that while most catalysts favor the formation of the thermodynamically more stable trans-fused product, the use of the appropriate enantiomer of proline as an organocatalyst successfully directed the reaction to yield the desired cis-fused core. organic-chemistry.org This highlights the profound influence of stereochemistry at the catalyst level on the final product's structure.
The final key step, an intramolecular [2+2] photocycloaddition, forms the unique cyclobutane (B1203170) ring and the nine-membered lactone. princeton.eduacs.org This reaction joins the iridoid and the coumarate-modified glucose moieties, and its stereochemical outcome is dictated by the conformation of the precursor molecule. The successful synthesis of (-)-littoralisone confirmed the stereochemical configuration that is active in promoting neurite outgrowth. organic-chemistry.org
While the synthesis established the structure of the active natural product, systematic studies on the biological activity of other diastereomers of this compound have not been reported. Such studies would be invaluable in understanding which stereocenters are critical for its neuritogenic activity.
Establishment of Structure-Activity Relationships (SAR) through Chemical Alterations
This compound has been identified as a potent enhancer of nerve growth factor (NGF)-induced neurite outgrowth in PC12D cells. princeton.edusurrey.ac.uk However, to date, there is a notable lack of published, detailed structure-activity relationship (SAR) studies for this compound. An SAR study would typically involve the systematic modification of the molecule's structure and the evaluation of how these changes affect its biological activity.
The existing research has primarily focused on the isolation of this compound and other active compounds from Verbena littoralis, and the total synthesis of the natural product itself. jst.go.jpjst.go.jp For instance, studies on the crude extract of V. littoralis and the subsequent isolation of active principles have identified this compound as a key neuritogenic compound. jst.go.jp
A comprehensive SAR study of this compound would require the synthesis and biological testing of a series of analogues. Potential modifications could include:
Alterations to the p-coumaric acid moiety: Investigating the effect of different substituents on the aromatic ring or modifying the length and saturation of the linker.
Changes in the iridoid core: Synthesizing analogues with different stereochemistry (e.g., the trans-fused iridoid) or with modified functional groups on the cyclopentane ring.
Modification of the glucose unit: Replacing glucose with other sugars or altering the point of attachment of the iridoid and coumarate groups.
Without such a systematic study, the specific structural features of this compound that are essential for its NGF-potentiating activity remain largely speculative. The development of a detailed SAR for this compound would be a crucial step towards the design of new, potentially more potent, and synthetically more accessible therapeutic agents for neurodegenerative diseases.
Strictly Focusing on in Vitro, Cellular, and Mechanistic Animal Model Research, Excluding Clinical Data.
Neuritogenic Activity and Neurite Outgrowth Enhancement
Littoralisone, a complex iridoid isolated from Verbena littoralis, has been identified as a potent enhancer of nerve growth factor (NGF)-induced neurite outgrowth. princeton.educaltech.edu This activity positions it as a significant natural, non-peptidic neurotrophic agent with potential implications for conditions involving neuronal degradation. caltech.eduorganic-chemistry.org
Effects on Nerve Growth Factor (NGF) Properties in Cell Culture (e.g., PC12D cells)
Initial studies on extracts of Verbena littoralis, a plant utilized in traditional folk medicine, revealed its capacity to enhance the neurotrophic properties of nerve growth factor (NGF). princeton.edu Subsequent research identified this compound as the active compound responsible for this increased NGF-induced neurite outgrowth in PC12D cells, a cell line derived from rat pheochromocytoma. princeton.edusurrey.ac.ukrhhz.net
In these cell culture models, this compound demonstrated a marked ability to potentiate the effects of NGF. surrey.ac.ukresearchgate.net For instance, one study reported a 30% enhancement of NGF-mediated neurite outgrowth from PC12D cells in the presence of this compound. surrey.ac.uk This enhancing activity was also observed in studies involving various constituents of Verbena littoralis, where this compound was among several compounds that elicited a significant enhancement of NGF-mediated neurite outgrowth in PC12D cells. jst.go.jpnih.gov The crude extract of the plant itself has also been shown to potentiate NGF-induced neurite outgrowth from these cells. researchgate.net
The table below summarizes the observed effects of this compound on PC12D cells in the presence of NGF.
| Cell Line | Compound | Observed Effect | Reference |
| PC12D | This compound | Increased NGF-induced neurite outgrowth | princeton.educaltech.edusurrey.ac.ukrhhz.net |
| PC12D | This compound | 30% enhancement of NGF-mediated neurite outgrowth | surrey.ac.uk |
| PC12D | Verbena littoralis extract | Potentiated NGF-induced neurite outgrowth | researchgate.net |
Cellular Mechanisms Underlying Neuritogenic Effects
The neuritogenic activity of this compound is intrinsically linked to its interaction with NGF signaling pathways. While the precise molecular mechanisms are still under investigation, the consistent observation of enhanced neurite outgrowth in the presence of both NGF and this compound suggests a synergistic or potentiating relationship. princeton.edusurrey.ac.ukresearchgate.net
The process of neurite outgrowth is a complex event involving the dynamic reorganization of the cytoskeleton, particularly actin filaments and microtubules, to form and extend axons and dendrites. frontiersin.org The growth cone, a specialized structure at the tip of a growing neurite, plays a crucial role in this process by responding to extracellular cues. frontiersin.org It is plausible that this compound modulates intracellular signaling cascades downstream of the NGF receptor, leading to an amplification of the signals that promote cytoskeletal changes necessary for neurite extension.
Exploration of Other Potential Biological Modalities (e.g., Anti-inflammatory, Neuroprotective) through Mechanistic Research
Beyond its well-documented neuritogenic properties, research into related compounds and plant extracts suggests that this compound may possess other biological activities, such as anti-inflammatory and neuroprotective effects. Iridoids, the class of compounds to which this compound belongs, are known for a wide range of biological activities, including neuroprotective and anti-inflammatory actions. researchgate.netresearchgate.net
Molecular Target Identification and Pathway Modulation
Identifying the specific molecular targets of this compound is a critical step in understanding its full biological potential. While direct target identification for this compound is not extensively reported, the known mechanisms of related compounds and extracts provide valuable insights. For instance, extracts from Glehnia littoralis have been shown to exert anti-inflammatory effects by suppressing the NF-κB and mitogen-activated protein kinase (MAPK) pathways. researchgate.net This involves the inhibition of pro-inflammatory mediators like nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-α (TNF-α), and interleukin-1β (IL-1β). researchgate.net
The anti-inflammatory activity of other compounds has been linked to the inhibition of albumin denaturation and the downregulation of pro-inflammatory cytokines. mdpi.comnih.gov Given that neuroinflammation is a key component of many neurodegenerative diseases, the potential anti-inflammatory properties of this compound could complement its neurotrophic effects, offering a multi-faceted approach to neuroprotection.
Future research employing techniques like native mass spectrometry could be instrumental in identifying the direct protein targets of this compound within a complex cellular environment, thereby elucidating the specific pathways it modulates. nih.gov
Cell-Based Assays for Mechanistic Understanding
Cell-based assays are indispensable tools for dissecting the mechanisms underlying the biological activities of compounds like this compound. marinbio.comnih.gov These assays can provide crucial information on cellular responses such as proliferation, cytotoxicity, and gene expression. marinbio.com
For evaluating anti-inflammatory potential, cell lines such as RAW 264.7 macrophages are commonly used. researchgate.netnih.gov These cells can be stimulated with agents like lipopolysaccharide (LPS) to induce an inflammatory response, and the ability of a test compound to inhibit the production of inflammatory markers like NO can be quantified. nih.govnih.gov
To investigate neuroprotective effects, neuronal cell lines are employed. nih.gov For example, cells can be exposed to neurotoxins to induce cell death, and the capacity of a compound to mitigate this toxicity is assessed. nih.gov Such assays can help determine if this compound can protect neurons from damage, a key aspect of its potential therapeutic value.
The table below provides examples of cell-based assays relevant to the investigation of this compound's potential biological activities.
| Assay Type | Cell Line | Purpose | Potential Application for this compound |
| Anti-inflammatory | RAW 264.7 macrophages | Measure inhibition of LPS-induced nitric oxide (NO) production | To quantify its anti-inflammatory efficacy |
| Neuroprotection | Neuronal cell lines (e.g., N27) | Assess protection against neurotoxin-induced cell death | To determine its direct neuroprotective capabilities |
| Cytotoxicity | Various (e.g., MCF-7) | Evaluate potential for selective cancer cell killing | To explore any anti-cancer properties |
Advanced Analytical Methodologies in Littoralisone Research
Chromatographic Techniques for Isolation and Quantification in Research Settings
Chromatography is a fundamental technique for separating the components of a mixture. wikipedia.org In the context of littoralisone research, various chromatographic methods are employed to isolate the compound from complex extracts or reaction mixtures and to quantify its presence.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique used to separate, identify, and quantify components in a liquid mixture. wikipedia.org It relies on pumps to pass a pressurized liquid solvent containing the sample mixture through a column filled with a solid adsorbent material, the stationary phase. wikipedia.org Each component in the sample interacts slightly differently with the adsorbent material, causing different flow rates and leading to the separation of the components as they flow out of the column. wikipedia.org
In the total synthesis of this compound, HPLC has been indispensable for both analytical and preparative purposes. It was utilized to determine the enantiomeric purity of synthetic intermediates. caltech.edu The ability to separate enantiomers is critical in asymmetric synthesis, where producing a single, desired stereoisomer is the goal.
Table 1: HPLC Systems Used in the Synthetic Studies of this compound caltech.edu
| Component | Specification | Purpose |
| Chromatograph | Hewlett-Packard 1100 Series | Main analytical system |
| Columns | Chiralcel AD (1.6 x 25 cm) | Chiral separation |
| Chiralcel OJ (1.6 x 25 cm) | Chiral separation | |
| Chiralcel ODH (1.6 x 25 cm) | Chiral separation | |
| Guard Columns | AD guard (1.6 x 5 cm) | Column protection |
| OJ guard (5 cm) | Column protection | |
| ODH guard (1.6 x 5 cm) | Column protection |
This table illustrates the specialized chiral columns required to resolve stereoisomers during the synthesis, highlighting HPLC's crucial role in validating the stereochemical outcome of synthetic steps. caltech.edu
High-Performance Thin-Layer Chromatography (HPTLC) is an advanced form of TLC that offers improved resolution, higher sensitivity, and greater accuracy. researchgate.net It utilizes chromatographic layers of superior quality and smaller particle size, enabling more efficient separations and the quantification of compounds. researchgate.net HPTLC has become a powerful tool for the quality control of herbal medicines due to its simplicity and reliability in generating chemical fingerprints. researchgate.net
While direct applications of HPTLC specifically for this compound are not extensively documented in primary literature, its utility in the analysis of complex phytochemicals and other iridoids is well-established. Standard thin-layer chromatography (TLC) was used during the total synthesis of this compound to monitor the progress of chemical reactions. caltech.edu Given its advantages, HPTLC represents a potent tool for the future analysis of this compound, particularly for fingerprinting extracts from natural sources or for quantifying the compound in research samples. The technique's ability to analyze multiple samples simultaneously makes it highly efficient for screening purposes. researchgate.net
Table 2: Example HPTLC Method for Analysis of Related Phenolic Compounds researchgate.net
| Parameter | Specification |
| Stationary Phase | HPTLC silica (B1680970) gel plates |
| Mobile Phase | n-hexane‒ethyl acetate‒formic acid (12:8:2, v/v) |
| Chamber | Saturated twin-trough chamber |
| Detection | Densitometry at 280 and 330 nm |
This table provides an example of a validated HPTLC method for separating phenolic acids, demonstrating the type of system that could be adapted for the analysis of this compound and related iridoids. researchgate.net
Gas Chromatography (GC) is an analytical technique used to separate and analyze compounds that can be vaporized without decomposition. openaccessjournals.com It is frequently applied in pharmaceutical analysis for tasks such as determining the purity of compounds, analyzing residual solvents from the manufacturing process, and in stability testing. openaccessjournals.com
During the landmark total synthesis of this compound, Gas-Liquid Chromatography (GLC), a major type of GC, was employed. caltech.edu This indicates its role in analyzing the volatile or derivatized intermediates and reagents used in the synthetic pathway. The use of specific capillary columns allows for high-resolution separations of complex mixtures. caltech.edu
Table 3: Gas Chromatography System Used in this compound Synthesis caltech.edu
| Component | Specification |
| Chromatograph | Hewlett-Packard 6850 and 6890 Series |
| Injection System | Split-mode capillary injection |
| Detector | Flame ionization detectors (FID) |
| Columns | Bodman β-DM (30 m x 0.25 mm) |
| ASTEC Chiraldex γ-BP (30 m x 0.25 mm) | |
| ASTEC Chiraldex β-PH (30 m x 0.25 mm) |
The use of multiple chiral columns (Chiraldex) further underscores the importance of controlling stereochemistry throughout the synthesis, a task for which GC is well-suited for certain volatile compounds. caltech.edu
Capillary Electrophoresis (CE) and Micellar Electrokinetic Capillary Chromatography (MECC) in Iridoid Analysis
Capillary Electrophoresis (CE) is a family of powerful separation techniques that use high voltages to separate analytes in a narrow capillary. mdpi.com It offers advantages such as high efficiency, short analysis times, and very low consumption of samples and reagents, making it an attractive and environmentally friendly alternative to HPLC for certain applications. mdpi.comsemanticscholar.org
Micellar Electrokinetic Capillary Chromatography (MECC) is a mode of CE that allows for the separation of neutral molecules, such as many iridoid glycosides, by adding a surfactant to the buffer solution, which forms micelles. mdpi.comateneo.edu Analytes partition between the micelles and the surrounding aqueous buffer, and this differential partitioning, combined with electroosmotic flow, enables their separation. mdpi.com
MECC has been successfully applied to the analysis of numerous iridoid glycosides in plant samples. capes.gov.brnih.gov Methods have been developed for the simultaneous separation of multiple iridoids, often coupled with mass spectrometry (MS) for definitive identification. capes.gov.brnih.govnih.gov
Table 4: Exemplary MECC Method for the Analysis of Iridoid Glycosides ateneo.edu
| Parameter | Condition |
| Technique | Micellar Electrokinetic Chromatography (MECC) |
| Analytes | Agnuside, Negundoside, Isoorientin |
| Separation Solution | 50 mM SDS with 50 mM phosphoric acid (pH 2.5) |
| Capillary | Fused silica |
| Injection | 6 s at 25 mbar |
| Separation Voltage | 20 kV (negative polarity) |
| Detection | UV at 200 nm |
| Analysis Time | < 12 minutes |
This detailed method for analyzing iridoids in Vitex negundo demonstrates MECC's effectiveness and efficiency. ateneo.edu Such established protocols provide a strong foundation for developing a specific method for the analysis of this compound.
Spectroscopic Analysis for Purity and Structural Integrity in Research Samples
Spectroscopic techniques are essential for elucidating the chemical structure of a molecule and confirming its identity and purity. Structural integrity refers to the verification that the correct chemical structure has been synthesized or isolated, free from isomers, degradation products, or other impurities. capes.gov.br In this compound research, a combination of spectroscopic methods is used to provide a comprehensive characterization of the molecule.
During the total synthesis of this compound, several key spectroscopic techniques were used to confirm the structure of the final product and all intermediates. caltech.edu
Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule. Data from these experiments, including chemical shifts (δ), coupling constants (J), and multiplicity, are used to piece together the molecular structure and confirm the relative stereochemistry of the numerous chiral centers in this compound. caltech.edu Spectra were recorded on high-field 300 MHz and 500 MHz instruments to achieve the necessary resolution. caltech.edu
Mass Spectrometry (MS) : MS provides information about the mass-to-charge ratio of a molecule, allowing for the determination of its molecular weight and elemental formula (with high-resolution MS). mdpi.com This technique was used to confirm that the synthesized molecules had the correct mass, an essential check at various stages of the synthesis. caltech.edu
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in a molecule. In the synthesis of this compound and its precursors, IR spectra were recorded to confirm the presence of key functional groups such as carbonyls (C=O) from lactones and esters, and alkenes (C=C). caltech.eduacgpubs.org For example, an IR spectrum of a key intermediate revealed a carbonyl absorption at 1783 cm-1 and an alkene absorption at 1638 cm-1, confirming the presence of the expected lactone and double bond. acgpubs.org
Table 5: Spectroscopic Techniques in this compound Structural Analysis caltech.eduacgpubs.org
| Technique | Instrument/Type | Information Obtained | Application in this compound Research |
| 1H NMR | Varian Mercury 300/500 MHz | Proton environment, connectivity, stereochemistry | Elucidation of the complete H-framework |
| 13C NMR | Varian Mercury 75/125 MHz | Carbon skeleton, number and type of carbons | Confirmation of the carbon backbone |
| IR Spectroscopy | Perkin Elmer Paragon 1000 | Presence of functional groups | Identification of lactones, esters, alkenes |
| Mass Spectrometry | N/A | Molecular weight and formula | Confirmation of mass of intermediates/product |
Together, these advanced analytical methods provide the rigorous data necessary to isolate, quantify, and structurally validate a complex natural product like this compound, ensuring the reliability of material used in further research.
Computational Chemistry and Theoretical Studies of Littoralisone
Quantum Chemical Calculations (e.g., DFT, NBO, HOMO/LUMO) for Molecular Properties
Quantum chemical calculations, especially those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and molecular properties of complex natural products like littoralisone. While specific DFT studies published exclusively on this compound are not extensively available in public literature, the application of these methods to the closely related class of iridoid glycosides provides a framework for understanding its characteristics. nih.govresearchgate.net
DFT calculations can be used to optimize the geometry of this compound, predicting bond lengths, bond angles, and dihedral angles to yield a stable, low-energy three-dimensional structure. Such calculations were conceptually important in the total synthesis of this compound, particularly to evaluate the feasibility of key reaction steps. caltech.edu
The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.
To illustrate the data obtained from such analyses, the following table presents representative DFT-calculated properties for a related iridoid glycoside, providing a proxy for the types of values that would be determined for this compound.
Table 1: Representative Quantum Chemical Properties of a Related Iridoid Glycoside (Note: This data is for illustrative purposes and is not of this compound)
| Parameter | Value | Significance |
|---|---|---|
| EHOMO | -6.5 eV | Indicates electron-donating capability. |
| ELUMO | -1.2 eV | Indicates electron-accepting capability. |
| HOMO-LUMO Gap (ΔE) | 5.3 eV | Relates to chemical stability and reactivity. |
| Dipole Moment | 4.8 D | Indicates overall polarity of the molecule. |
Molecular Docking and Dynamics Simulations for Target Interaction Prediction
Given that this compound exhibits neuritogenic activity, computational methods like molecular docking and molecular dynamics (MD) simulations are powerful tools to predict and analyze its interactions with potential biological targets. princeton.edu These in silico techniques can help identify the specific proteins or receptors that this compound may bind to, thereby initiating the signaling cascade that leads to neurite outgrowth.
Molecular docking predicts the preferred orientation of a ligand (this compound) when bound to a target protein. The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and scoring them based on their binding affinity. This can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. Recent studies on other neuritogenic natural products have successfully used molecular docking to identify potential kinase inhibitors, a class of proteins often involved in neuronal growth pathways. nih.gov
Following docking, molecular dynamics simulations can be employed to study the stability and dynamics of the predicted this compound-protein complex over time. MD simulations provide an atomistic view of the system's movements, allowing researchers to observe how the ligand and protein adapt to each other and to assess the stability of the binding pose.
Table 2: Illustrative Molecular Docking Results of a Neuritogenic Compound with a Target Kinase (Note: This data is for illustrative purposes and is not of this compound)
| Parameter | Value | Interpretation |
|---|---|---|
| Binding Energy (kcal/mol) | -9.2 | A lower value suggests a stronger, more favorable binding interaction. |
| Interacting Residues | Lys72, Glu91, Leu134 | Key amino acids in the protein's active site involved in binding. |
| Hydrogen Bonds | 3 | Number of specific, stabilizing hydrogen bond interactions. |
Conformational Analysis and Stereochemical Insights through Computational Modeling
The complex, polycyclic structure of this compound, with its 14 stereocenters, presents a significant challenge for conformational analysis. Computational modeling is essential for understanding the molecule's three-dimensional shape and the relative stability of its different conformers. The conformation of this compound is critical as it dictates which functional groups are exposed and available for interaction with biological targets.
Computational modeling was instrumental in the retrosynthetic analysis during the total synthesis of this compound. Specifically, it was used to evaluate whether the two olefinic moieties in the precursor could adopt a low-energy conformation suitable for the key intramolecular [2+2] photocycloaddition reaction. caltech.edu These models provided evidence that such a conformation was accessible and that the cycloaddition could proceed with a high degree of stereochemical control, which was later confirmed by the successful synthesis. caltech.edu
This predictive power is crucial in designing synthetic routes for complex molecules, as it can save significant time and resources by identifying viable pathways and predicting stereochemical outcomes before they are attempted in the laboratory.
In Silico Prediction of Reactivity and Synthetic Pathway Energetics
Computational chemistry allows for the in silico prediction of chemical reactivity and the energetic profiling of synthetic pathways. For this compound, this is particularly relevant to its proposed biosynthetic pathway from brasoside, which involves an intramolecular [2+2] photocycloaddition. princeton.edu
Theoretical calculations can be used to model the transition state of this key photochemical reaction. By calculating the activation energy of the transition state, chemists can predict the feasibility of the reaction under specific conditions (e.g., photochemical irradiation). The fact that the photocycloaddition to form this compound's precursor proceeds even under ambient laboratory light suggests a relatively low activation barrier, a hypothesis that could be quantified through detailed computational studies.
Furthermore, computational models can compare the energetics of different potential reaction pathways. For instance, in the formation of the iridoid core, different cyclization pathways can be modeled to determine which is kinetically or thermodynamically favored, helping to explain the observed stereoselectivity of the reaction.
Research Frontiers and Future Directions for Littoralisone Studies
Development of Novel Synthetic Routes to Access Complex Architectures
The intricate, stereochemically rich structure of littoralisone, which includes a heptacyclic skeleton with four- and nine-membered rings, presents a formidable challenge for synthetic chemists. princeton.eduacs.org The first total synthesis by MacMillan and coworkers was a landmark achievement, employing organocatalytic methods, including a key intramolecular [2+2] photocycloaddition, to construct the complex core. acs.orgnih.gov
Key Synthetic Challenges in this compound Synthesis:
| Feature | Description | Potential Strategies |
| Heptacyclic Core | A complex fusion of multiple rings, including a cyclobutane (B1203170) and a nine-membered lactone. princeton.eduacs.org | Exploration of novel cycloaddition strategies, development of advanced ring-closing metathesis techniques. |
| 14 Stereocenters | A high density of stereogenic centers requiring precise control. princeton.edu | Asymmetric catalysis, development of novel chiral auxiliaries, chemo-enzymatic approaches. |
| Nine-Membered Lactone | Macrocyclization to form this ring is often a low-yielding step. | New macrolactonization methods, template-directed synthesis. |
Comprehensive Mechanistic Elucidation of Biological Activities at the Molecular Level
This compound has been shown to enhance nerve growth factor (NGF)-induced neurite outgrowth in PC12D cells, suggesting its potential as a lead compound for neurodegenerative diseases. princeton.eduorganic-chemistry.org However, the precise molecular mechanism underlying this activity remains to be fully elucidated. Future research should aim to identify the specific cellular targets of this compound. This could involve a variety of techniques, including affinity chromatography with this compound-based probes, proteomics, and genetic approaches to identify binding partners.
Understanding how this compound modulates NGF signaling pathways is another critical area. Investigations should focus on its effects on key signaling proteins, such as TrkA receptors and downstream effectors like the MAPK/ERK and PI3K/Akt pathways. Elucidating the exact binding site and the conformational changes induced upon binding will be crucial for a complete mechanistic understanding.
Rational Design and Synthesis of Advanced this compound Analogs for Targeted Research Probes
The development of advanced this compound analogs is essential for both probing its biological mechanism and for potentially developing therapeutic agents. rsc.org By systematically modifying the this compound scaffold, researchers can conduct detailed SAR studies to identify the key structural features required for its neuritogenic activity. ijrpr.com
Analogs can be designed to improve properties such as potency, selectivity, and metabolic stability. For example, modifications to the glucose moiety or the cinnamoyl group could influence bioavailability and target engagement. princeton.edu Furthermore, the synthesis of tagged analogs, such as those incorporating fluorescent dyes or biotin, would create powerful research tools for visualizing the subcellular localization of this compound and for use in pull-down assays to identify its protein targets. nih.gov
Strategies for Analog Design:
| Strategy | Rationale | Example |
| Modification of the Glucose Moiety | To improve bioavailability and explore interactions with glucose transporters. | Replacement of glucose with other sugars or simplified polyol chains. researchgate.net |
| Variation of the Acyl Chain | To probe the binding pocket and enhance potency. | Introduction of different aromatic and aliphatic acyl groups. |
| Simplification of the Core Structure | To identify the minimal pharmacophore and improve synthetic accessibility. | Synthesis of analogs lacking certain rings or functional groups. rsc.org |
Exploration of Additional Natural Sources and Biosynthetic Enzymes
This compound was first isolated from Verbena littoralis. acs.org It is plausible that other plant species, particularly within the Verbenaceae family, may also produce this compound or structurally related compounds. researchgate.net Exploring a wider range of natural sources could lead to the discovery of novel analogs with unique biological activities.
Furthermore, investigating the biosynthetic pathway of this compound is a crucial research frontier. It is presumed to be derived from brasoside, another iridoid found in the same plant. princeton.eduacs.org The key transformation is likely an intramolecular [2+2] photocycloaddition, a reaction that can even occur under ambient laboratory light, suggesting it may not require an enzyme. organic-chemistry.org However, the specific enzymes responsible for the earlier steps in the pathway, leading to the formation of the iridoid core and the attachment of the glucose and cinnamoyl groups, are unknown. Identifying and characterizing these enzymes could enable the development of biocatalytic or metabolic engineering approaches for the sustainable production of this compound and its analogs. researchgate.net
Application of Artificial Intelligence and Machine Learning in this compound Research
The fields of artificial intelligence (AI) and machine learning (ML) offer powerful new tools that can significantly accelerate research on complex natural products like this compound. ut.ac.irnih.gov These computational approaches can be applied to various aspects of this compound research.
For understanding biological activity, Quantitative Structure-Activity Relationship (QSAR) models can be developed using ML algorithms. ut.ac.ir By analyzing the chemical structures and biological activities of a series of this compound analogs, these models can predict the activity of new, unsynthesized compounds, thereby guiding the rational design of more potent molecules. researchgate.net ML can also be used to analyze large datasets from proteomics or transcriptomics experiments to help identify the molecular targets and pathways affected by this compound. journal-isi.org
Potential Applications of AI/ML in this compound Research:
| Application Area | AI/ML Tool | Potential Impact |
| Synthesis Prediction | Retrosynthesis prediction algorithms | Faster design of novel and more efficient synthetic routes. researchgate.net |
| SAR Modeling | QSAR, Deep Neural Networks | Rational design of analogs with improved potency and properties. ut.ac.irresearchgate.net |
| Target Identification | Analysis of 'omics' data | Identification of protein targets and elucidation of the mechanism of action. journal-isi.org |
Q & A
Q. What are the key experimental steps in the synthesis of (-)-Littoralisone, and how do they ensure stereochemical control?
The total synthesis of (-)-Littoralisone involves a 13-step process with a 13% overall yield. Proline-mediated catalysis is critical in establishing four stereocenters across three steps, enabling precise stereochemical control. Methodologically, researchers should prioritize reproducibility by documenting catalyst loading, reaction conditions (e.g., temperature, solvent), and purification techniques. For validation, nuclear magnetic resonance (NMR) and X-ray crystallography are essential to confirm stereochemistry .
Q. How can researchers verify the purity and identity of newly synthesized Littoralisone derivatives?
New compounds require rigorous characterization:
- Purity : High-performance liquid chromatography (HPLC) with UV/Vis or mass spectrometry detection.
- Identity : Combined spectroscopic data (NMR, IR) and comparison to literature values for known analogs. For novel derivatives, elemental analysis or high-resolution mass spectrometry (HRMS) is mandatory. Known compounds must cross-reference published data with proper citation .
Advanced Research Questions
Q. What methodological strategies address low yields in this compound synthesis, particularly during stereoselective steps?
Low yields often arise from competing side reactions or inefficient catalysis. Advanced approaches include:
- Catalyst optimization : Screening organocatalysts (e.g., proline derivatives) or transition-metal complexes.
- Kinetic vs. thermodynamic control : Adjusting reaction time and temperature to favor desired pathways.
- Computational modeling : Density functional theory (DFT) to predict transition states and stereoselectivity. Data contradictions (e.g., unexpected stereoisomers) should be resolved via mechanistic studies and comparative analysis of reaction outcomes .
Q. How can conflicting data in this compound’s bioactivity studies be systematically resolved?
Contradictions may stem from assay variability or compound instability. Researchers should:
- Standardize assays : Use positive/negative controls and replicate experiments across independent labs.
- Validate compound stability : Monitor degradation via LC-MS under assay conditions (e.g., pH, temperature).
- Meta-analysis : Pool data from multiple studies to identify trends or outliers, emphasizing peer-reviewed sources .
Q. What experimental designs are optimal for probing this compound’s mechanism of action in biological systems?
Advanced studies require interdisciplinary approaches:
- In vitro assays : Dose-response curves (IC50/EC50) in cell lines relevant to the target pathology.
- Protein binding studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
- Omics integration : Transcriptomics/proteomics to map signaling pathways affected by this compound. Ensure hypotheses are framed using the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .
Methodological and Analytical Challenges
Q. What statistical frameworks are appropriate for analyzing dose-dependent effects of this compound in preclinical models?
Use nonlinear regression models (e.g., sigmoidal dose-response) to calculate potency and efficacy. For small sample sizes, apply Bayesian statistics to reduce Type I/II errors. Data should be openly shared in repositories like Figshare or Zenodo to enable meta-analyses .
Q. What ethical guidelines govern the use of this compound in animal studies, particularly regarding stereoisomer-specific toxicity?
Follow ARRIVE 2.0 guidelines for preclinical reporting. Justify compound doses using prior pharmacokinetic data and minimize animal numbers via power calculations. For stereoisomers, explicitly report enantiomeric purity to avoid misinterpreting toxicity profiles .
Q. How can computational chemistry enhance the design of this compound analogs with improved bioavailability?
- Molecular docking : Predict binding affinities to target proteins (e.g., enzymes, receptors).
- ADMET prediction : Use tools like SwissADME to optimize solubility, permeability, and metabolic stability.
- QSAR modeling : Relate structural features (e.g., logP, polar surface area) to in vivo performance .
Literature and Reproducibility
Q. What strategies ensure rigorous literature reviews when contextualizing this compound’s pharmacological potential?
- Systematic searches : Use databases like PubMed/Scopus with controlled vocabularies (MeSH, Emtree).
- Critical appraisal : Apply AMSTAR-2 or ROBIS tools to assess study quality.
- Data extraction : Tabulate key findings (e.g., IC50 values, assay types) for cross-study comparisons .
Q. How can researchers address reproducibility crises in this compound-related studies?
- Open protocols : Share detailed synthetic procedures on platforms like ChemRxiv.
- Independent replication : Collaborate with third-party labs to validate key findings.
- Negative results reporting : Publish non-confirmatory data to reduce publication bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
